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Compound of Interest

Compound Name: 4-Methylanisole-13C

Cat. No.: B12404114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for 4-Methylanisole. It includes detailed spectral data,

experimental protocols, and visualizations to aid in the identification, characterization, and

quality control of this compound in research and drug development settings.

13C Nuclear Magnetic Resonance (NMR) Spectral
Data
The 13C NMR spectrum of 4-Methylanisole provides a unique fingerprint of its carbon skeleton.

Due to the molecule's symmetry, two pairs of aromatic carbons are chemically equivalent,

resulting in a total of six distinct signals for the eight carbon atoms. The chemical shifts are

influenced by the electron-donating effects of both the methoxy and methyl groups.

Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for 4-Methylanisole, recorded in

deuterated chloroform (CDCl₃) as the solvent. The assignments are based on established

spectral data and an analysis of substituent effects on the aromatic ring.
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Carbon Atom Chemical Shift (δ) in ppm

C1 (ipso, attached to OCH₃) 157.65

C2/C6 (ortho to OCH₃) 113.81

C3/C5 (meta to OCH₃) 129.94

C4 (ipso, attached to CH₃) 129.8

-OCH₃ 55.15

-CH₃ 20.41

Note: Chemical shift values can vary slightly depending on the solvent and concentration.

Experimental Protocol: 13C NMR Spectroscopy
A standard protocol for acquiring a quantitative 13C NMR spectrum of a liquid aromatic

compound like 4-Methylanisole is outlined below.

Sample Preparation:

Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of high-purity

4-Methylanisole in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a

higher concentration is generally preferred.

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate

matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur

pipette directly into the clean, dry NMR tube.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrument Parameters (for a 400 MHz Spectrometer):

Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 or

zgdc30, is typically used. For quantitative measurements where the Nuclear Overhauser
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Effect (NOE) needs to be suppressed, an inverse-gated decoupling sequence should be

employed.

Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay. For

quantitative analysis, a 90° pulse angle with a longer delay is recommended.

Acquisition Time (AQ): Typically set to 1-2 seconds.

Relaxation Delay (D1): For routine spectra, a delay of 2 seconds is common. For quantitative

analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the

carbon nuclei in the molecule to ensure full relaxation. The addition of a relaxation agent,

such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten T₁ values and reduce the

required delay time.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans

is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the

sample concentration and desired signal-to-noise ratio.

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of 4-Methylanisole results in the formation of a

molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of

the molecule's structure and provides valuable information for its identification.

Data Presentation: Mass Spectrometry Fragmentation
The table below lists the major ions observed in the EI mass spectrum of 4-Methylanisole,

along with their mass-to-charge ratio (m/z) and relative intensity.
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m/z Relative Intensity (%) Proposed Fragment Ion

122 100 [C₈H₁₀O]⁺ (Molecular Ion)

107 27 [M - CH₃]⁺

91 17.3 [C₇H₇]⁺ (Tropylium ion)

79 20.4 [C₆H₇]⁺

77 24.1 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid like 4-

Methylanisole.

Sample Introduction:

Direct Infusion/Injection: A small amount of the neat liquid sample can be introduced directly

into the ion source via a heated probe or a gas chromatography (GC) inlet. If using GC-MS,

the sample is first vaporized and separated on a GC column before entering the mass

spectrometer.

Instrument Settings:

Ionization Mode: Electron Ionization (EI).

Electron Energy: The standard electron energy is 70 eV. This energy is sufficient to cause

ionization and reproducible fragmentation patterns.

Ion Source Temperature: Typically maintained between 200-250 °C to ensure the sample

remains in the gas phase.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used for routine

analysis.
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Scan Range: A mass range of m/z 40-300 is generally sufficient to detect the molecular ion

and major fragments of 4-Methylanisole.

Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
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Workflow for Spectral Data Acquisition and Analysis.
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Fragmentation Products
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- CO

[C6H7]+
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+ H2

[C6H5]+
m/z = 77

- C2H2
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Proposed Fragmentation Pathway of 4-Methylanisole in EI-MS.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4-
Methylanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404114#4-methylanisole-13c-spectral-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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